4-(3,4-Difluorophenyl)piperidine

Description

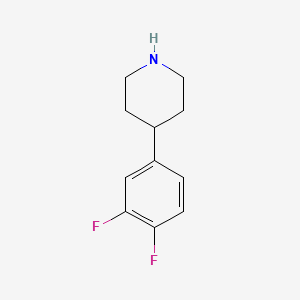

4-(3,4-Difluorophenyl)piperidine is a piperidine derivative substituted with a 3,4-difluorophenyl group at the 4-position of the piperidine ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as ion channels, receptors, and enzymes. This compound is primarily investigated as an intermediate in the synthesis of bioactive molecules, particularly in central nervous system (CNS) and cardiovascular therapeutics .

Properties

IUPAC Name |

4-(3,4-difluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKKPHNOXOTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585661 | |

| Record name | 4-(3,4-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721958-67-4 | |

| Record name | 4-(3,4-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)piperidine can be achieved through several methods. One common approach involves the use of electrophilic substitution reactions and coupling reactions. For example, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a wide range of functionalized piperidine derivatives .

Scientific Research Applications

4-(3,4-Difluorophenyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Trends

- Fluorine Position Matters : The 3,4-difluoro substitution optimizes electronic effects for CNS targets, while 2,4- or 3,5-difluoro isomers are less effective in asymmetric binding pockets .

- Halogen Trade-offs : Chlorinated analogues exhibit higher lipophilicity but reduced selectivity, limiting their therapeutic index compared to fluorinated derivatives .

- Dose-Dependent Efficacy : Bulkier derivatives (e.g., Compound 93) show superior activity at lower doses, suggesting improved target engagement .

Biological Activity

4-(3,4-Difluorophenyl)piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluorophenyl group. Its molecular formula is with a molecular weight of approximately 201.22 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems, particularly in the context of neuropharmacology. The primary mechanism involves interaction with various receptors, including muscarinic acetylcholine receptors. These interactions may contribute to the compound's potential effectiveness in treating neurological disorders such as schizophrenia and depression.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its effects on different biological systems:

- Neuropharmacological Effects : The compound has shown promise as an antagonist for certain muscarinic receptors, which are crucial in regulating neurotransmitter release and neuronal excitability.

- Antidepressant Activity : Similar compounds have been linked to antidepressant effects through modulation of serotonin and norepinephrine levels in the brain.

- Potential Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, although more research is needed to confirm these effects.

Data Table: Comparison with Related Compounds

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₂F₂N | Piperidine structure; difluorophenyl | Neuropharmacological effects |

| Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate | C₁₅H₁₈F₂N₂O₂ | Benzyl group; carboxylate functional group | Antagonist for muscarinic receptors |

| 3,4-Difluorobenzamide | C₇H₆F₂N | Simple amide structure | Antitumor properties |

| N-benzylpiperidinone | C₁₁H₁₅N | Ketone functional group | Antidepressant activity |

Case Studies and Research Findings

- Neuropharmacological Studies : A study examining the binding affinity of this compound to muscarinic receptors demonstrated significant antagonistic properties. This suggests potential therapeutic applications in treating disorders characterized by dysregulated cholinergic signaling.

- Antidepressant Research : In animal models, compounds structurally related to this compound have shown efficacy in reducing depressive-like behaviors. This is attributed to their ability to enhance serotonin signaling pathways.

- Antitumor Potential : Initial investigations into the antitumor properties of piperidine derivatives indicate that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate these mechanisms specifically for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.